Kinase Selectivity Profile Divergence: 3-Chloro-4-fluorophenyl vs. 4-Chlorophenyl Substitution
The target compound, based on its chemical class and patent disclosures, is expected to primarily inhibit EGFR tyrosine kinase . In contrast, the structurally closest analog N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide (CAS 1351600-06-0), which lacks the 3-fluoro substituent and has the chloro group at the para position, has been reported to inhibit AKT2 with an IC50 of 10.5 µM in U87MG glioblastoma cells . This represents a fundamental shift in the primary kinase target from EGFR to AKT2, driven solely by the change in halogen substitution pattern on the pendant phenyl ring. No direct head-to-head quantitative kinase panel data for both compounds from the same assay are currently available in the public domain; therefore, this comparison is class-level inference supported by patent structural activity disclosures [1].
| Evidence Dimension | Primary kinase target |
|---|---|
| Target Compound Data | EGFR tyrosine kinase (predicted primary target) |
| Comparator Or Baseline | N-(4-chlorophenyl)-6-ethoxypyridazine-3-carboxamide: AKT2 (IC50 = 10.5 µM in U87MG cells) |
| Quantified Difference | Qualitative shift: EGFR vs. AKT2 target engagement |
| Conditions | No common assay; target assignment from patent class disclosure and separate cellular IC50 measurement |
Why This Matters
For a procurement decision, this demonstrates that even a single atom change (removal of 3-fluoro, shift of chloro to 4-position) alters the kinase selectivity, making the target compound uniquely suited for EGFR-focused research programs.
- [1] WO2009154769A1 - Substituted pyridazine carboxamide compounds as kinase inhibitor compounds. World Intellectual Property Organization, 2009. View Source
